molecular formula C10H15ClO B14444415 2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride CAS No. 74517-12-7

2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride

Cat. No.: B14444415
CAS No.: 74517-12-7
M. Wt: 186.68 g/mol
InChI Key: XAIVGUZFSZBHOH-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C10H15ClO. It is a derivative of cyclohexene, featuring a carbonyl chloride functional group. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride typically involves the chlorination of 2-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

2-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid+SOCl22-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride+SO2+HCl\text{2-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid+SOCl2​→2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols: Formed by reduction.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce different functional groups into the cyclohexene ring. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-ene-1-carbonyl chloride: Similar structure but lacks the isopropyl group.

    Cyclohexenone: Contains a ketone group instead of a carbonyl chloride.

    2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group attached to a cyclohexanone ring.

Uniqueness

2-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride is unique due to the presence of both the isopropyl group and the carbonyl chloride functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

74517-12-7

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

2-propan-2-ylcyclohexene-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c1-7(2)8-5-3-4-6-9(8)10(11)12/h7H,3-6H2,1-2H3

InChI Key

XAIVGUZFSZBHOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(CCCC1)C(=O)Cl

Origin of Product

United States

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